molecular formula C5H2ClIN2O2 B1459755 4-Chloro-3-iodo-5-nitropyridine CAS No. 1805643-82-6

4-Chloro-3-iodo-5-nitropyridine

Cat. No. B1459755
CAS RN: 1805643-82-6
M. Wt: 284.44 g/mol
InChI Key: XGHMVHKGQCEXSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Vibrational, Electronic, and NMR Analysis : Studies have investigated the vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts of related nitropyridine compounds. These analyses help understand the stability, charge delocalization, and reactivity of these molecules, which could include 4-Chloro-3-iodo-5-nitropyridine (Velraj, Soundharam, & Sridevi, 2015).

  • E.S.R. Spectra of Substituted Pyridines : Electron spin resonance spectra of various nitropyridines have been obtained, providing insights into the electronic structure and reactivity of these compounds (Cottrell & Rieger, 1967).

  • Crystal Structure of Derivatives : Investigations into the crystal structure of similar iodinated nitropyridines, like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, provide valuable information on molecular conformation, which is critical for understanding the physical and chemical properties of these compounds (Ban-Oganowska et al., 2001).

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity : Studies on the synthesis and reactivity of related chloro-nitropyridines provide a foundation for understanding the chemical behavior of this compound. This includes insights into potential reactions and pathways that can be utilized in various chemical syntheses (Hand & Baker, 1989).

  • NMR Studies of Substituted Pyridines : NMR studies offer detailed insights into the electronic environment of the atoms in nitropyridines, which can be extended to understand the properties of this compound. This helps in predicting reactivity and potential applications (Gerig & Reinheimer, 1969).

  • Nucleophilic Alkylations and Substitutions : Research on the nucleophilic substitution reactions of nitropyridines provides insights into how this compound might react under similar conditions. This is crucial for its use in organic synthesis and possibly in the development of pharmaceuticals (Andreassen et al., 2004).

Potential Applications in Material Science and Medicinal Chemistry

  • Intermediates in Synthetic Fibers : Studies on arylaminonitropyridines, derived from chloro-nitropyridines, demonstrate their potential use in the synthesis of dyes and pigments for synthetic fibers. This indicates possible applications of this compound in material science and textile industry (Bell, Day, & Peters, 1967).

  • Synthesis of Anticancer Agents : Research into the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines using chloro-nitropyridines suggests potential applications of this compound in medicinal chemistry, especially in the development of novel anticancer agents (Temple et al., 1983).

Safety and Hazards

The safety data sheet for “4-Chloro-3-nitropyridine” indicates that it is toxic if swallowed and causes serious eye damage . It is recommended to avoid breathing its dust or vapor, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-chloro-3-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHMVHKGQCEXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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